![molecular formula C12H11NO B1268763 cyclopropyl(1H-indol-3-yl)methanone CAS No. 675834-79-4](/img/structure/B1268763.png)
cyclopropyl(1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(1H-indol-3-yl)methanone is a compound of interest due to its structural complexity and potential applications in medicinal chemistry. It is characterized by the presence of a cyclopropyl group attached to an indole ring through a methanone moiety. This structure is notable for its involvement in various chemical reactions and its potential to serve as a scaffold for drug development.
Synthesis Analysis
The synthesis of this compound-related compounds often involves complex reactions. For instance, α-trifluoromethyl-(indol-3-yl)methanols have been used as trifluoromethylated C3 1,3-dipoles in a [3+2] cycloaddition to construct the five-membered carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids, revealing an unprecedented step-wise dehydrative alkenylation of α-trifluoromethyl alcohols as a crucial transformation (Dong et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by their cyclopropyl and indole groups, which contribute to their chemical reactivity and potential pharmacological activities. These structural features are essential for understanding the compound's interactions and reactivity in various chemical contexts.
Chemical Reactions and Properties
This compound and its analogs participate in diverse chemical reactions, including cycloadditions and ring-opening reactions. For example, the ring opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones followed by DBU catalyzed retro-Claisen-type C-C bond cleavage reactions demonstrates the versatility of cyclopropyl-containing compounds in synthetic chemistry (Zhang et al., 2020).
Scientific Research Applications
Identification in Commercial Products
Cyclopropyl(1H-indol-3-yl)methanone, as part of the synthetic cannabinoid UR-144, has been identified in various commercial 'legal high' products. This compound and its related derivatives have been detected in products like herbal, resin, and powder forms. The study of these compounds helps in understanding the chemical composition of these commercial products and their potential effects (Kavanagh et al., 2013).
Synthesis and Applications in Medicinal Chemistry
Efficient synthesis methods for compounds related to this compound have been developed. For example, an efficient synthesis of phenyl cyclopropyl methanones has been reported, which are evaluated for their anti-tubercular activities. These compounds show potential as new anti-mycobacterial agents (Dwivedi et al., 2005).
Analysis in Biological Samples
The analysis of this compound and its derivatives is crucial in toxicology and forensic sciences. For instance, UR-144 and its pyrolysis product have been identified and analyzed in blood and urine samples. This analysis is essential for understanding the metabolism and effects of these substances in the human body (Adamowicz et al., 2013).
Environmental Monitoring
The detection and monitoring of new psychoactive substances (NPSs) like this compound derivatives in wastewater are important for public health and safety. The study of these substances in wastewater can provide insights into community drug use and environmental impacts (Borova et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Cyclopropyl(1H-indol-3-yl)methanone is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives.
Mode of Action
It is known that indole derivatives can interact with their targets and cause various changes . For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives like this compound could potentially influence similar biochemical pathways.
Pharmacokinetics
The solubility of the compound in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
cyclopropyl(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLOQDDOYEESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359484 |
Source
|
Record name | cyclopropyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675834-79-4 |
Source
|
Record name | cyclopropyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.